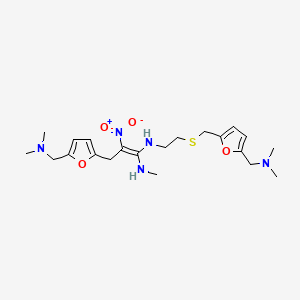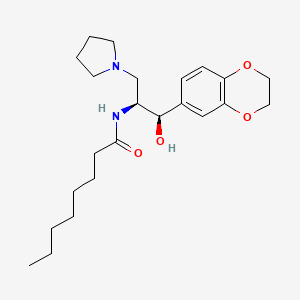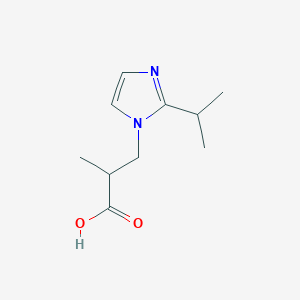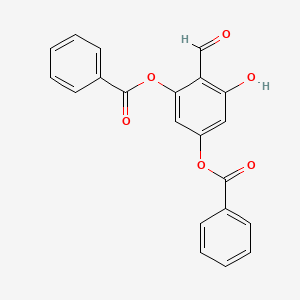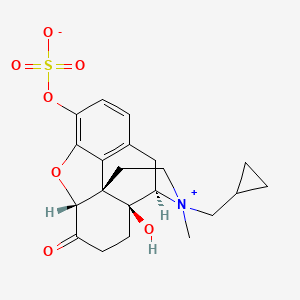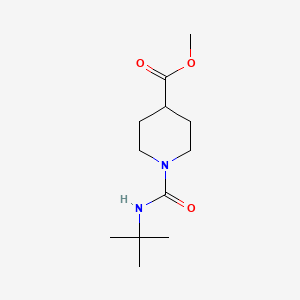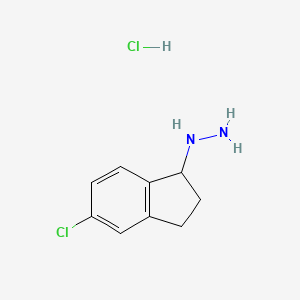
Methyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate;hydrochloride is a chemical compound with the molecular formula C6H7F6NO2·HCl. It is known for its unique structural features, including the presence of multiple trifluoromethyl groups, which impart distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate;hydrochloride typically involves the alkylation of glycine Schiff base with trifluoromethyl iodide under basic conditions. This reaction forms the corresponding Ni(II) complex, which is then treated with methyl chloroformate to yield the desired product . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring consistent quality and reducing production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions include carboxylic acids, amine derivatives, and substituted compounds with different functional groups. These products are valuable intermediates in various chemical syntheses.
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate;hydrochloride is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions, providing insights into biochemical pathways.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity
Wirkmechanismus
The mechanism of action of Methyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity and selectivity, leading to effective inhibition or activation of target proteins. The pathways involved include hydrogen bonding, hydrophobic interactions, and electrostatic interactions, which contribute to the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Trifluoromethyl)aniline
- 2-Methyl-3-trifluoromethylaniline
- Ethyl 4,4,4-trifluoro-2-butynoate
Uniqueness
Methyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate;hydrochloride is unique due to its multiple trifluoromethyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability, reactivity, and selectivity in various chemical reactions. These features make it a valuable compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C6H8ClF6NO2 |
|---|---|
Molekulargewicht |
275.57 g/mol |
IUPAC-Name |
methyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate;hydrochloride |
InChI |
InChI=1S/C6H7F6NO2.ClH/c1-15-4(14)2(13)3(5(7,8)9)6(10,11)12;/h2-3H,13H2,1H3;1H |
InChI-Schlüssel |
VPDJDWCROPWRGJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C(C(F)(F)F)C(F)(F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(NE)-N-(furo[3,2-b]pyridin-2-ylmethylidene)hydroxylamine](/img/structure/B13445759.png)
![8-(1,1-Dimethylethyl)-N,N-diethyl-1,4-dioxaspiro[4.5]decane-2-methanamine](/img/structure/B13445767.png)
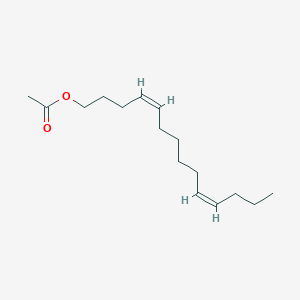

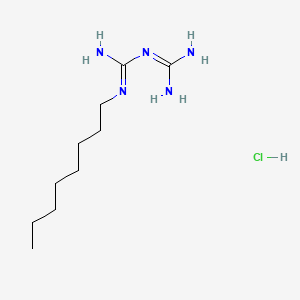
![1-[3-Chloro-4-[4-methyl-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl]-1,2,4-triazole](/img/structure/B13445791.png)
